![molecular formula C11H11N3OS B4658147 4-ethyl-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4658147.png)
4-ethyl-N-1,3,4-thiadiazol-2-ylbenzamide
Overview
Description
4-ethyl-N-1,3,4-thiadiazol-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 4-ethyl-N-1,3,4-thiadiazol-2-ylbenzamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of various protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been shown to have anti-inflammatory effects, which are believed to be due to its inhibition of COX-2. Additionally, it has been found to have hypoglycemic effects, which are believed to be due to its ability to increase insulin sensitivity. Furthermore, this compound has been found to inhibit the growth of cancer cells, which suggests that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethyl-N-1,3,4-thiadiazol-2-ylbenzamide in lab experiments is its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory, hypoglycemic, and anticancer effects, which make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use caution when working with this compound, as it may have adverse effects on living organisms.
Future Directions
There are many future directions for research on 4-ethyl-N-1,3,4-thiadiazol-2-ylbenzamide. One area of research could focus on the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Additionally, further research could be done on the mechanism of action of this compound, which could help to elucidate its potential therapeutic applications. Furthermore, studies could be conducted to investigate the potential toxicity of this compound and to develop methods for mitigating any adverse effects. Finally, research could be done to investigate the potential use of this compound in combination with other drugs or therapies, which could enhance its therapeutic effects.
Scientific Research Applications
The potential applications of 4-ethyl-N-1,3,4-thiadiazol-2-ylbenzamide in scientific research are vast. This compound has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of diabetes, as it has been found to have hypoglycemic effects.
properties
IUPAC Name |
4-ethyl-N-(1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-8-3-5-9(6-4-8)10(15)13-11-14-12-7-16-11/h3-7H,2H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIFDUXZASJPPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NN=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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